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molecular formula C15H24N2 B8273839 3-Tert-butyl-5-(pyrrolidin-1-ylmethyl)aniline

3-Tert-butyl-5-(pyrrolidin-1-ylmethyl)aniline

Cat. No. B8273839
M. Wt: 232.36 g/mol
InChI Key: IIPDWPBTPRGADF-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate (55 mg, 0.00016 mol) was allowed to stir in 1M Hydrochloric acid in Et2O (10 mL) at rt for 5 h. The reaction mixture was concentrated to give 3-tert-butyl-5-(pyrrolidin-1-ylmethyl)aniline (100%) which was used without purification. LCMS ES+233.
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([NH:17]C(=O)OC(C)(C)C)[CH:8]=[C:9]([CH2:11][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>Cl.CCOCC>[C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:9]([CH2:11][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:10]=1)[NH2:17])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)CN1CCCC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N)C=C(C1)CN1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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